

# Chemical structure and properties of Echitamine Chloride

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## Echitamine Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

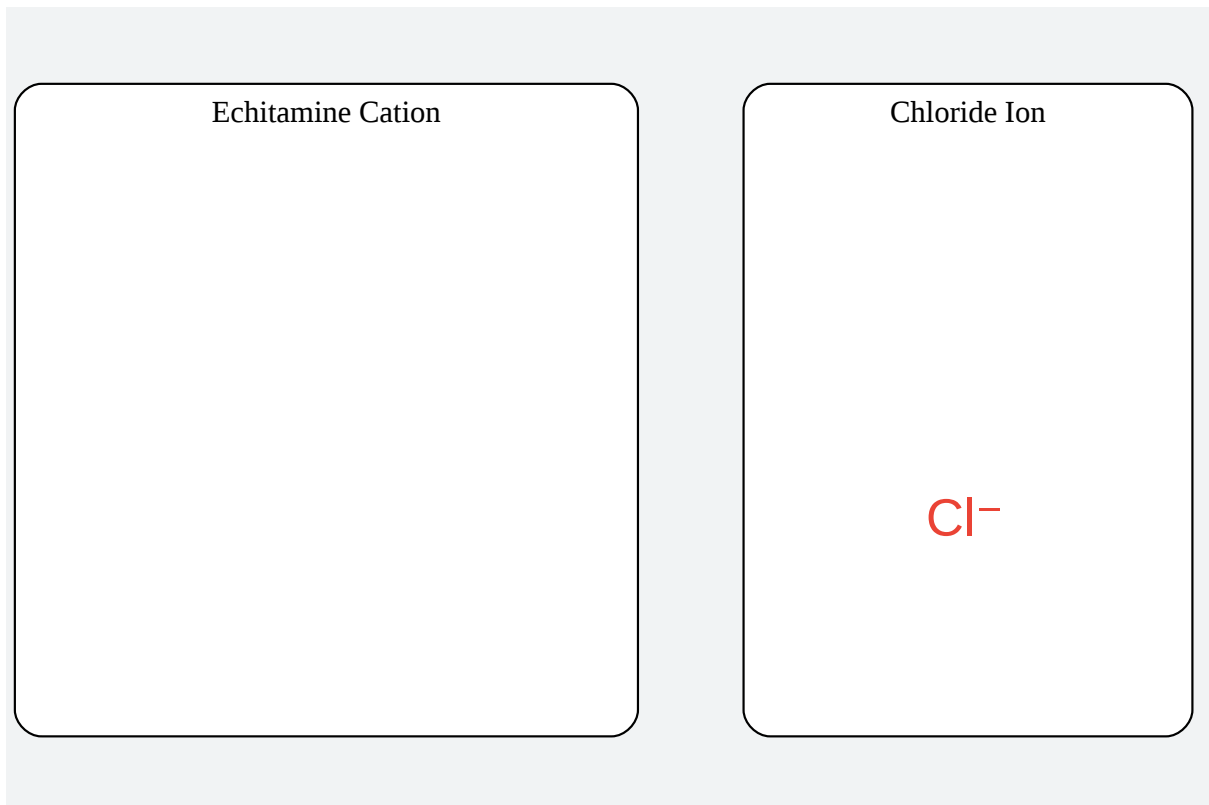
**Echitamine Chloride**, a prominent monoterpene indole alkaloid isolated from *Alstonia scholaris*, has garnered significant scientific interest due to its potent biological activities.<sup>[1]</sup> This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of **Echitamine Chloride**. It details experimental protocols for its isolation and characterization and explores its mechanism of action, particularly its pro-apoptotic effects. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and oncology drug development.

## Chemical Structure and Physicochemical Properties

**Echitamine Chloride** is the salt form of the alkaloid Echitamine. Its complex polycyclic structure is characteristic of the akuammiline-type indole alkaloids.

### Chemical Structure

The chemical structure of the Echitamine cation is presented below.



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Caption: Chemical structure of **Echitamine Chloride**.

## Physicochemical Data

The key physicochemical properties of **Echitamine Chloride** are summarized in the table below, compiled from various scientific sources.

Property	Value	Reference(s)
IUPAC Name	methyl (1S,9R,10S,12S,13E,15S)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.0 <sup>1</sup> , <sup>9</sup> .0 <sup>2</sup> , <sup>7</sup> .0 <sup>9</sup> , <sup>15</sup> ]octadeca-2,4,6-triene-18-carboxylate chloride	[2]
Synonyms	Ditaine chloride	[1]
CAS Number	6878-36-0	[3]
Molecular Formula	C <sub>22</sub> H <sub>29</sub> ClN <sub>2</sub> O <sub>4</sub>	[3]
Molecular Weight	420.93 g/mol	[3]
Appearance	Long needles from water	[4]
Melting Point	295 °C	[4]
Optical Rotation	[α] <sub>D</sub> <sup>15</sup> = -58°	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Water, Alcohol	[4],[5]
UV Absorption (in EtOH)	λ <sub>max</sub> at 235 nm (log ε 3.93) and 295 nm (log ε 3.55)	[4]

## Pharmacological Properties and Biological Activity

**Echitamine Chloride** exhibits a range of pharmacological activities, with its anti-tumor properties being the most extensively studied.

### Anti-tumor Activity

**Echitamine Chloride** has demonstrated significant cytotoxic and anti-proliferative effects both in vitro and in vivo.

- **Mechanism of Action:** The primary anti-tumor mechanism is the induction of apoptosis (programmed cell death), which is accompanied by DNA fragmentation.[1][3] It has also been reported to affect cellular and mitochondrial respiration, leading to a reduction in the cellular energy pool and subsequent loss of viability in cancer cells.[6]
- **In Vitro Cytotoxicity:** It shows concentration-dependent cytotoxicity against a panel of human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), HL-60 (leukemia), KB (oral cancer), and MCF-7 (breast cancer).[7]
- **In Vivo Efficacy:** In animal models, **Echitamine Chloride** has shown significant regression in tumor growth. Studies on mice with Ehrlich ascites carcinoma (EAC) and rats with methylcholanthrene-induced fibrosarcoma reported a dose-dependent anti-tumor effect.[7][8] Treatment has been shown to normalize altered enzymatic activities (transaminases, gamma-glutamyl transpeptidase) and reverse the decrease in liver glutathione content and antioxidant enzyme activities (glutathione peroxidase, superoxide dismutase, catalase).[8]

## Enzyme Inhibition

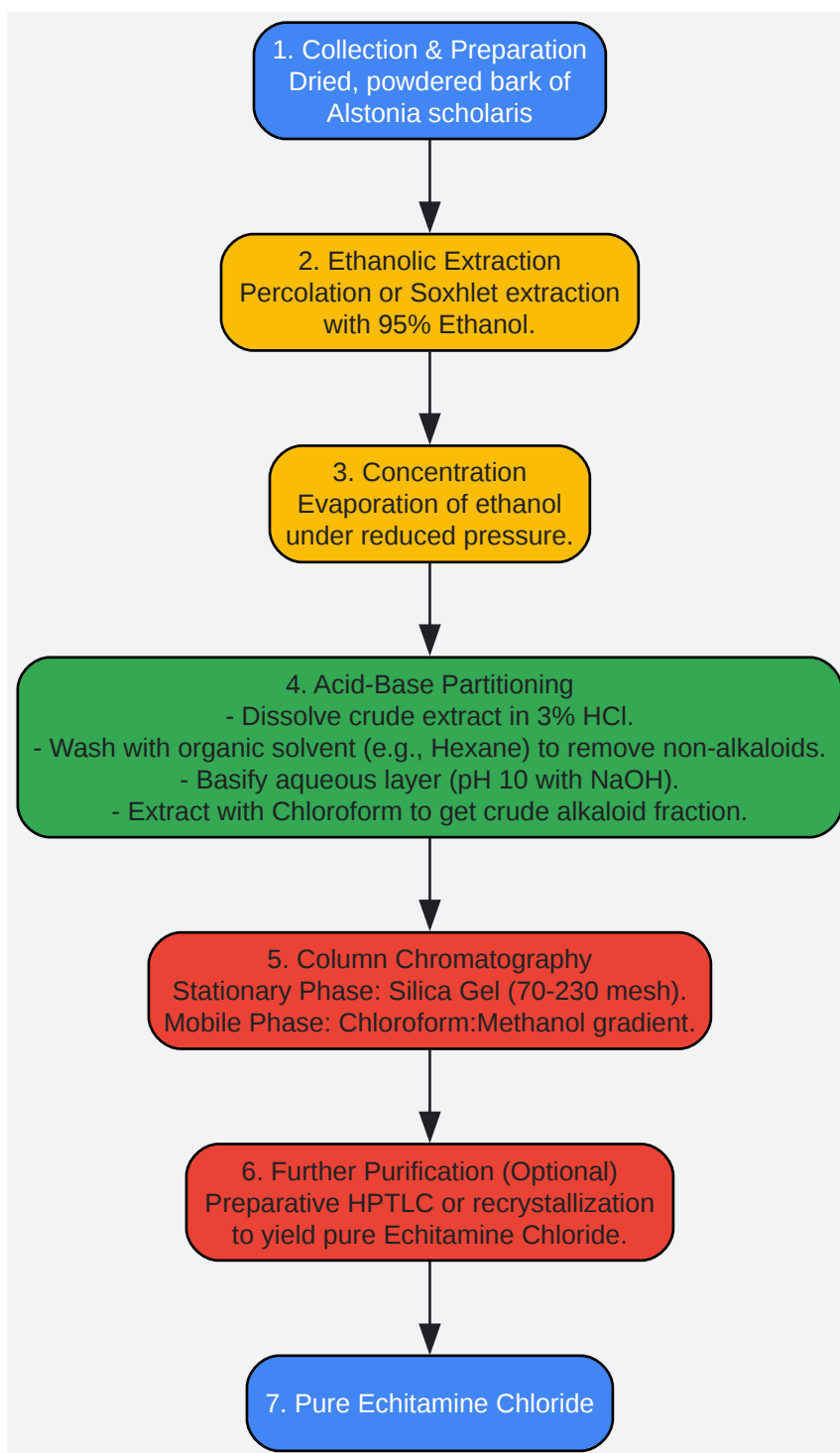
**Echitamine Chloride** is an inhibitor of pancreatic lipase, with a reported half-maximal inhibitory concentration (IC<sub>50</sub>) as detailed below.

Target Enzyme	IC <sub>50</sub> Value	Reference(s)
Pancreatic Lipase	10.92 µM	[1][3]

## Experimental Protocols

### Isolation from *Alstonia scholaris*

**Echitamine Chloride** is naturally found in the bark, root, and root-bark of the *Alstonia scholaris* tree.[1] A generalized workflow for its isolation is described below.



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Caption: Generalized workflow for the isolation of **Echitamine Chloride**.

Methodology Details:

- **Extraction:** Powdered bark of *Alstonia scholaris* is extracted with 95% ethanol at room temperature or using a Soxhlet apparatus.[4]
- **Acid-Base Extraction:** The resulting ethanolic extract is concentrated, and the residue is suspended in a dilute acidic solution (e.g., 3% HCl). This aqueous layer, containing the protonated alkaloids, is washed with a non-polar solvent to remove neutral compounds. The pH of the aqueous layer is then adjusted to ~10 with a base (e.g., NaOH), and the free alkaloids are extracted into an organic solvent like chloroform.[4]
- **Chromatographic Purification:** The crude alkaloid fraction is subjected to column chromatography over silica gel. Elution is typically performed with a gradient of chloroform and methanol.[4] Fractions are monitored by Thin Layer Chromatography (TLC).
- **Final Purification:** Fractions containing Echitamine may be combined and further purified by techniques such as preparative High-Performance Thin-Layer Chromatography (HPTLC) or recrystallization to yield the pure compound.[4]

## Structural Characterization

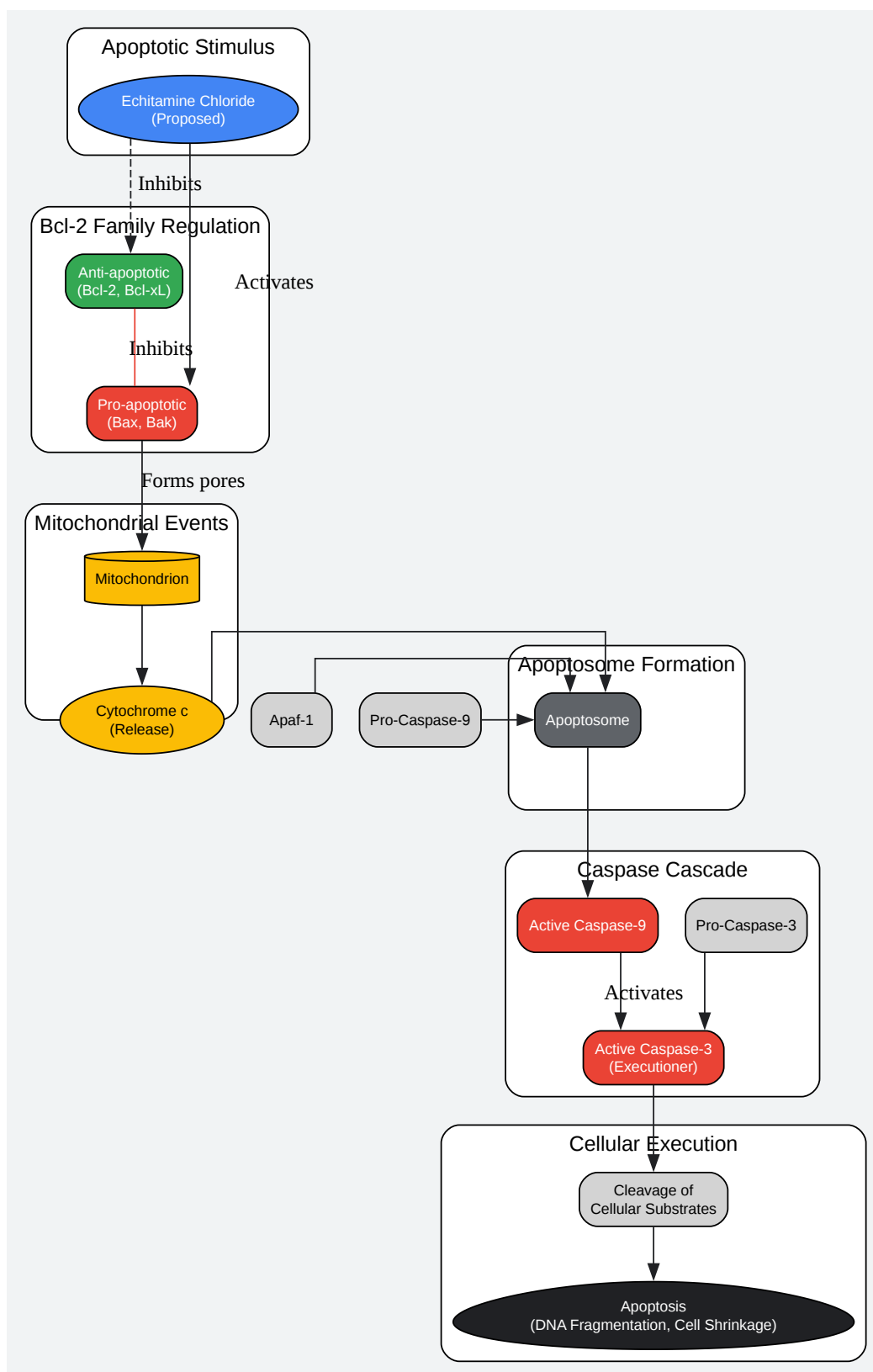
The identity and purity of isolated **Echitamine Chloride** are confirmed using a combination of spectroscopic techniques.

- **UV-Visible Spectroscopy:** Performed in ethanol, the spectrum shows characteristic absorption maxima for the indole chromophore.
- **Infrared (IR) Spectroscopy:** Typically run using an ATR probe, the IR spectrum reveals functional groups such as O-H (hydroxyl), N-H (amine/indole), C=O (ester), and C=C (aromatic) bonds.
- **Mass Spectrometry (MS):** High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is used to confirm the exact mass and molecular formula ( $C_{22}H_{29}N_2O_4^+$  for the cation).
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1H$  and  $^{13}C$  NMR, along with 2D NMR experiments (COSY, HSQC, HMBC), are crucial for elucidating the complex carbon-hydrogen framework and confirming the final structure. While a complete, assigned dataset

is not readily available in the public domain, these are the standard methods employed for structural confirmation of such alkaloids.[7]

## Signaling Pathway of Apoptosis

**Echitamine Chloride** is known to induce apoptosis, a key mechanism for its anti-cancer effects.[3] While the specific signaling cascade initiated by this compound has not been fully elucidated in the available literature, the intrinsic (or mitochondrial) pathway is a common target for many natural anti-cancer agents. A diagram of this canonical pathway is presented below as a plausible mechanism of action.



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Caption: The intrinsic apoptosis pathway, a potential mechanism for **Echitamine Chloride**.



### Pathway Description:

- **Initiation:** Cellular stress induced by agents like **Echitamine Chloride** can activate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, while inhibiting anti-apoptotic members like Bcl-2 and Bcl-xL.[9]
- **Mitochondrial Permeabilization:** Activated Bax/Bak oligomerize on the outer mitochondrial membrane, increasing its permeability and leading to the release of cytochrome c into the cytosol.[9]
- **Apoptosome Formation:** In the cytosol, cytochrome c binds to the Apoptotic Protease-Activating Factor 1 (Apaf-1), which recruits pro-caspase-9 to form a large protein complex called the apoptosome.[10]
- **Caspase Activation:** Within the apoptosome, pro-caspase-9 is cleaved and activated. Active caspase-9 then activates the executioner caspases, primarily caspase-3.[11]
- **Execution:** Active caspase-3 orchestrates the dismantling of the cell by cleaving numerous cellular proteins, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage.[11] The involvement of chloride channels in apoptotic volume decrease suggests a potential role for the chloride ion in this process.[12]

## Conclusion

**Echitamine Chloride** is a potent natural product with well-documented anti-tumor and enzyme-inhibitory properties. Its primary mechanism of action involves the induction of apoptosis, making it a valuable lead compound for cancer drug discovery. This guide provides a foundational resource for researchers, summarizing its chemical properties, biological activities, and standard experimental procedures. Further investigation is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by **Echitamine Chloride** to exploit its full therapeutic potential.

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